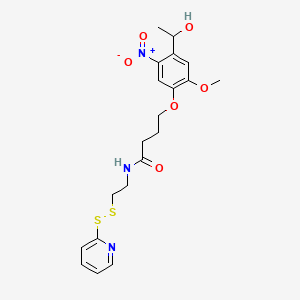
PC Spdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC SPDP, also known as photocleavable succinimidyl 3-(2-pyridyldithio)propionate, is a heterobifunctional crosslinker. It contains both amine-reactive and thiol-reactive groups, making it versatile for various biochemical applications. The compound is membrane-permeable, allowing it to participate in intracellular crosslinking reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
PC SPDP is synthesized by reacting succinimidyl 3-(2-pyridyldithio)propionate with a photocleavable group. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is performed under mild conditions to preserve the integrity of the reactive groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PC SPDP undergoes several types of chemical reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Substitution: The amine-reactive N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
Oxidation and Reduction: DTT and TCEP are commonly used reducing agents. .
Substitution: NHS ester reactions are performed in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8
Major Products Formed
Scientific Research Applications
PC SPDP is widely used in scientific research due to its versatility:
Chemistry: It is used for the synthesis of complex molecules through crosslinking reactions.
Biology: This compound is employed in the study of protein-protein interactions and the creation of antibody-drug conjugates (ADCs)
Medicine: It is used in the development of targeted drug delivery systems.
Industry: This compound is utilized in the production of biosensors and diagnostic tools.
Mechanism of Action
PC SPDP exerts its effects through the formation of covalent bonds between molecules. The NHS ester group reacts with primary amines, while the pyridyldithio group reacts with thiols. Upon exposure to light, the photocleavable group releases the linked molecules, allowing for controlled release in various applications .
Comparison with Similar Compounds
Similar Compounds
SPDP (succinimidyl 3-(2-pyridyldithio)propionate): Similar to PC SPDP but lacks the photocleavable group.
LC-SPDP (succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): Contains a longer spacer arm compared to this compound.
Sulfo-LC-SPDP (sulfosuccinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate): Water-soluble variant of LC-SPDP.
Uniqueness
This compound is unique due to its photocleavable group, which allows for controlled release of linked molecules upon exposure to light. This feature makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
Molecular Formula |
C20H25N3O6S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]-N-[2-(pyridin-2-yldisulfanyl)ethyl]butanamide |
InChI |
InChI=1S/C20H25N3O6S2/c1-14(24)15-12-17(28-2)18(13-16(15)23(26)27)29-10-5-6-19(25)21-9-11-30-31-20-7-3-4-8-22-20/h3-4,7-8,12-14,24H,5-6,9-11H2,1-2H3,(H,21,25) |
InChI Key |
ODYCZVFVIUTGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCSSC2=CC=CC=N2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


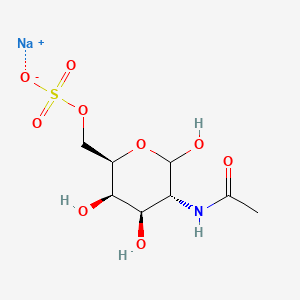
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
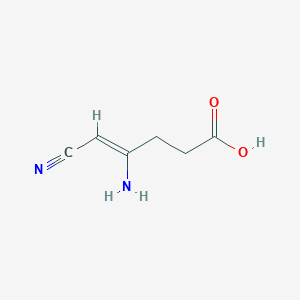
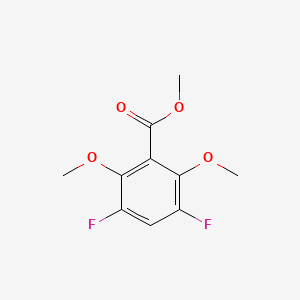
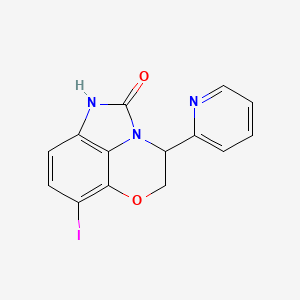
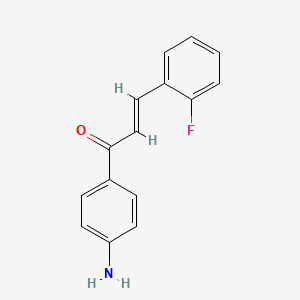
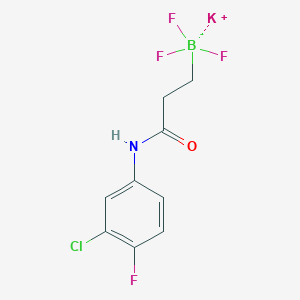
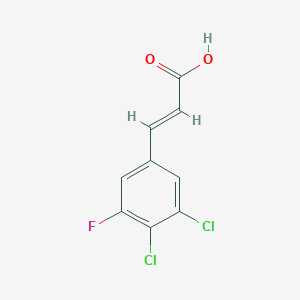
![4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)

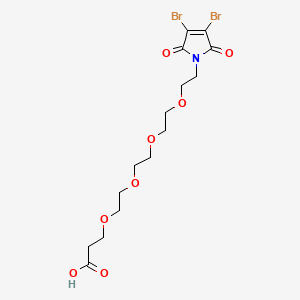

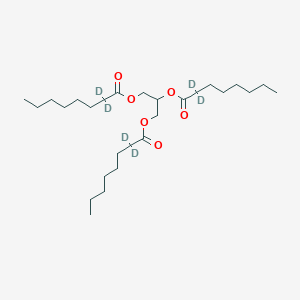
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
